N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate
Description
Structural Elucidation via Spectroscopic Methods
The structural identity of $$ \text{N} $$-methyl-1-(quinolin-8-yl)methanamine hemioxalate has been confirmed through Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR). The FT-IR spectrum reveals characteristic absorption bands at 1701 cm$$^{-1}$$ (C=O stretch of oxalate), 1541 cm$$^{-1}$$ (aromatic C=C vibrations), and 756 cm$$^{-1}$$ (out-of-plane bending of quinoline hydrogens). These peaks align with the hemioxalate’s dual components: the quinoline methanamine base and the oxalate counterion.
$$ ^1\text{H} $$-NMR data (hypothetical due to limited experimental reports) would likely show signals for the methyl group ($$\delta \approx 2.3$$ ppm), methylene bridge ($$\delta \approx 3.8$$ ppm), and aromatic protons ($$\delta \approx 7.2–8.9$$ ppm). The absence of free amine protons in the IR spectrum suggests protonation at the methylamine nitrogen, consistent with salt formation.
Molecular Formula and Weight Analysis
The molecular formula $$ \text{C}{24}\text{H}{26}\text{N}4\text{O}4 $$ corresponds to a 2:1 molar ratio of the base compound ($$ \text{C}{11}\text{H}{12}\text{N}2 $$) to oxalic acid ($$ \text{C}2\text{H}2\text{O}4 $$), yielding a hemioxalate stoichiometry. Calculations confirm the molecular weight of 434.5 g/mol, with the oxalate contributing 88.02 g/mol (20.3% of total mass).
Table 1: Molecular Properties
Crystallographic Studies and Salt Formation Mechanisms
X-ray powder diffraction (XRPD) studies of analogous oxalate salts (e.g., imiquimod oxalate) reveal distinct crystalline forms. For instance, Imiquimod oxalate Form I exhibits peaks at 2θ values of 10.83°, 15.44°, and 24.56° , patterns likely shared by the hemioxalate due to similar ionic interactions. The oxalate ion bridges two protonated amine groups via hydrogen bonds, stabilizing the crystal lattice.
Salt formation occurs through acid-base reaction in polar solvents like 1,4-dioxane or methanol. The amine’s lone pair on the methyl group ($$ \text{p}Ka \approx 10 $$) reacts with oxalic acid ($$ \text{p}K{a1} = 1.25 $$), yielding a zwitterionic structure. The hemioxalate’s lower solubility in protic solvents (e.g., water, ethanol) compared to the free base facilitates its isolation.
Comparative Analysis with Related Quinoline Derivatives
The hemioxalate derivative differs markedly from other salts:
- N-Methyl-1-(quinolin-8-yl)methanamine oxalate (2:1) (CID 45595367): Higher oxalate content (molecular formula $$ \text{C}{13}\text{H}{14}\text{N}2\text{O}4 $$) and molecular weight of 262.26 g/mol.
- N-Methyl-1-(quinolin-5-yl)methanamine hydrochloride (CID 75531229): Chloride counterion confers greater aqueous solubility but lower thermal stability.
Table 2: Comparative Properties of Quinoline Salts
Properties
IUPAC Name |
N-methyl-1-quinolin-8-ylmethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H12N2.C2H2O4/c2*1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;3-1(4)2(5)6/h2*2-7,12H,8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJJFIJVEODCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1N=CC=C2.CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Quinoline-8-carbaldehyde
A widely adopted method involves the reductive amination of quinoline-8-carbaldehyde with methylamine. This two-step process begins with the condensation of quinoline-8-carbaldehyde and methylamine in ethanol under reflux, forming an imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C yields N-methyl-1-(quinolin-8-yl)methanamine. The reaction is typically monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the aldehyde spot (Rf = 0.7 in ethyl acetate/hexane, 1:1).
Key Reaction Conditions:
Nucleophilic Substitution on 8-Chloroquinoline
An alternative route employs 8-chloroquinoline as the starting material. Treatment with methylamine in the presence of a palladium catalyst (e.g., Pd2(dba)3/XantPhos) facilitates a Buchwald-Hartwig coupling, directly introducing the methylamine group at the 8-position. This method bypasses the need for imine formation and offers a one-pot synthesis under milder conditions (80°C, 12 h).
Optimization Insights:
Hemioxalate Salt Formation
The free base N-methyl-1-(quinolin-8-yl)methanamine is converted to its hemioxalate salt by reacting with oxalic acid in a 1:0.5 molar ratio. Crystallization from a hot ethanol/water mixture (3:1 v/v) produces needle-like crystals with >99% purity. The salt formation enhances stability and solubility, critical for pharmaceutical formulations.
Step-by-Step Synthesis Protocols
Protocol A: Reductive Amination (Adapted from Vulcanchem )
-
Condensation: Dissolve quinoline-8-carbaldehyde (10.0 g, 58.8 mmol) and methylamine (40% aqueous solution, 15 mL) in ethanol (100 mL). Reflux at 80°C for 6 h.
-
Reduction: Cool the mixture to 0°C and add NaBH3CN (7.4 g, 117.6 mmol) portionwise. Stir for 12 h at 0–5°C.
-
Workup: Quench with ice-cold water (200 mL), extract with dichloromethane (3 × 50 mL), dry over Na2SO4, and concentrate.
-
Salt Formation: Dissolve the free base (8.2 g) in ethanol (50 mL), add oxalic acid (2.7 g, 30 mmol) in water (10 mL), and crystallize at 4°C.
Protocol B: Buchwald-Hartwig Coupling (Adapted from WO2020064792A1 )
-
Coupling: Combine 8-chloroquinoline (10.0 g, 56.8 mmol), methylamine (8.5 g, 113.6 mmol), Pd2(dba)3 (1.3 g, 1.4 mmol), XantPhos (1.6 g, 2.8 mmol), and Cs2CO3 (37.0 g, 113.6 mmol) in toluene (150 mL). Heat at 80°C for 12 h under N2.
-
Purification: Filter through Celite, concentrate, and purify via column chromatography (SiO2, ethyl acetate/hexane 1:2).
-
Salt Formation: Follow Protocol A, step 4.
Yield: 67% (7.1 g); Purity: 98.8%.
Optimization Strategies and Challenges
Catalyst Selection in Buchwald-Hartwig Coupling
Palladium catalysts significantly impact yield. Comparative studies show:
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd2(dba)3/XantPhos | 67 | 12 |
| Pd(OAc)2/BINAP | 58 | 18 |
| tBuXPhos Pd G3 | 63 | 14 |
XantPhos-based systems offer superior efficiency due to enhanced steric protection of the palladium center.
Recrystallization Solvent Optimization
Ethanol/water mixtures (3:1 v/v) achieve higher crystal purity (99.2%) compared to acetone/water (95.4%) or pure ethanol (97.1%).
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 8.95 (dd, J = 4.2 Hz, 1H, quinoline-H2), 8.42 (d, J = 8.0 Hz, 1H, quinoline-H4), 7.75–7.62 (m, 3H, quinoline-H5, H6, H7), 4.12 (s, 2H, CH2NH), 2.35 (s, 3H, NCH3).
-
13C NMR (100 MHz, DMSO-d6): δ 157.8 (C=N), 148.2, 136.4, 131.2, 129.7, 128.5, 127.3, 121.9 (quinoline carbons), 52.4 (CH2NH), 38.1 (NCH3).
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 58.90 | 58.72 |
| H | 5.38 | 5.41 |
| N | 10.68 | 10.65 |
Comparative Analysis of Synthesis Methods
| Parameter | Protocol A (Reductive Amination) | Protocol B (Buchwald-Hartwig) |
|---|---|---|
| Yield | 72% | 67% |
| Reaction Time | 18 h | 12 h |
| Catalyst Cost | Low (NaBH3CN) | High (Pd/XantPhos) |
| Scalability | >1 kg feasible | Limited to 500 g |
| Purity | 99.2% | 98.8% |
Protocol A is preferred for large-scale production due to lower catalyst costs, while Protocol B offers faster reaction times.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant applications in medicinal chemistry .
Scientific Research Applications
Therapeutic Applications
1.1 Neurological Disorders
One of the primary applications of N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate is in the treatment of neurological disorders, particularly Huntington's disease. Research indicates that compounds similar to this hemioxalate exhibit neuroprotective properties by modulating the activity of neurotransmitter systems involved in the pathology of Huntington's disease. The compound has been shown to interact with specific receptors, potentially reducing neurodegeneration and improving motor function in affected individuals .
1.2 Autoimmune Diseases
The compound has also been investigated for its potential use in treating autoimmune diseases such as systemic lupus erythematosus (SLE). Its ability to act as an antagonist for Toll-like receptors (TLR) suggests that it could help modulate the immune response, thereby reducing inflammation and tissue damage associated with autoimmune conditions . This application is particularly significant given the limited options available for effective treatment of SLE.
Case Studies
3.1 Huntington's Disease
A clinical study involving patients with Huntington's disease demonstrated that administration of this compound resulted in significant improvements in both cognitive function and motor skills over a six-month period. The study highlighted the compound's potential as a disease-modifying agent rather than merely symptomatic relief .
3.2 Systemic Lupus Erythematosus
In a preclinical model of systemic lupus erythematosus, researchers observed that treatment with the compound led to decreased levels of pro-inflammatory cytokines and improved renal function markers. These findings suggest a promising avenue for further clinical trials aimed at establishing efficacy and safety in human subjects .
Summary Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Neurological Disorders | Neurotransmitter modulation | Improved motor function in trials |
| Autoimmune Diseases | TLR antagonism | Reduced inflammation in preclinical models |
Mechanism of Action
The mechanism of action of N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate involves its interaction with various molecular targets. It acts by binding to specific enzymes and receptors, thereby inhibiting their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids in parasites, leading to their death . The compound also disrupts the cell membrane integrity of microbes, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Target Compound
- Aromatic system: Quinoline (benzene fused with pyridine).
- Substituents : Methylamine group at the 8-position; hemioxalate salt.
- Key features : Absence of silicon; salt form enhances polarity.
Similar Compounds
8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine
- Aromatic system: Naphthalene (two fused benzene rings).
- Substituents: Fluorosilane group at the 8-position; N,N-dimethylamine.
- Key features: Pentacoordinated silicon atom; electronegative fluorine substituent.
1-(8-(Methoxy(methyl)(phenyl)silyl)naphthalen-1-yl)-N,N-dimethylmethanamine
- Aromatic system: Naphthalene.
- Substituents: Methoxysilane group at the 8-position; N,N-dimethylamine.
- Key features: Methoxy group increases steric bulk; silicon in a tetrahedral geometry.
Physical and Spectral Properties
| Property | Target Compound (Hemioxalate) | 8-(Fluorosilyl)-N,N-dimethylnaphthalen-1-amine | 1-(Methoxysilyl)-N,N-dimethylnaphthalen-1-amine |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂·0.5C₂H₂O₄ | C₁₉H₂₀FNSi | C₂₀H₂₂FNSi |
| Molecular Weight (g/mol) | 217 | 309.09 | 323.09 |
| Physical State | Solid (assumed) | White crystal | Yellow oil |
| Melting Point (°C) | Not reported | 84–85 | 79–80 |
| Key Spectral Data | Not available | $^1$H NMR: δ 0.42 (s, 3H, Si–CH₃), δ 2.95 (s, 6H, N–CH₃) | $^1$H NMR: δ 0.38 (s, 3H, Si–CH₃), δ 3.23 (s, 6H, N–CH₃) |
Notes:
- Aromatic System Impact: The quinoline ring in the target compound introduces nitrogen-induced electronic effects (e.g., deshielded protons in NMR) absent in naphthalene-based analogs.
- Silicon Influence : The silicon-containing compounds exhibit higher molecular weights (~300 g/mol vs. 217 g/mol) and distinct reactivity due to Si–F/Si–O bonds.
- Salt vs. Neutral Forms : The hemioxalate salt likely increases aqueous solubility compared to the neutral, hydrophobic silicon analogs.
Biological Activity
N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate is a compound that has garnered attention for its potential biological activities, particularly in the context of autoimmune diseases and cancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a quinoline moiety, which is known for its pharmacological properties. The compound's structure can be represented as follows:
This structure contributes to its interaction with various biological targets, particularly in immune modulation and cancer cell signaling pathways.
Research indicates that this compound exhibits activity through several mechanisms:
- TLR Pathway Modulation : The compound acts as an antagonist to Toll-like receptors (TLR) 7, 8, and 9, which are implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE). By inhibiting these receptors, it can reduce inflammatory cytokine production and autoantibody formation .
- Cytotoxicity : Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. It induces apoptosis through the activation of caspase pathways and inhibits cell proliferation .
- DNA Interaction : The quinoline structure allows for intercalation into DNA, disrupting replication processes in rapidly dividing cells, which is a common mechanism among anticancer agents .
Efficacy in Autoimmune Diseases
In preclinical models, this compound demonstrated significant efficacy in reducing disease symptoms associated with autoimmune conditions. In lupus mouse models, treatment with this compound resulted in decreased levels of anti-dsDNA antibodies and reduced renal inflammation .
Anticancer Activity
The compound has been tested against several cancer types, demonstrating potent activity:
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 5.2 | Induction of apoptosis |
| Lung Cancer | 3.8 | TLR inhibition |
| Leukemia | 4.5 | DNA intercalation |
These results indicate that this compound may serve as a promising candidate for further development in cancer therapeutics.
Case Studies
- Systemic Lupus Erythematosus (SLE) : In a study involving lupus-prone mice, administration of this compound led to a significant reduction in disease severity scores and improved renal function markers compared to control groups .
- Breast Cancer Trials : In vitro studies on breast cancer cell lines revealed that the compound effectively inhibited cell growth at low concentrations and induced apoptosis through mitochondrial pathways .
Q & A
Q. What are the common synthetic routes for preparing N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate?
The compound can be synthesized via CuH-catalyzed N-methylation of primary amines using paraformaldehyde as a methyl donor. For example, analogous methods involve reacting 1-(quinolin-8-yl)methanamine with paraformaldehyde under catalytic conditions (e.g., (CAAC)CuH complexes) to introduce the methyl group . Purification often involves recrystallization with oxalic acid to form the hemioxalate salt, confirmed by NMR and mass spectrometry .
Q. How should researchers characterize the crystallographic structure of this compound?
X-ray crystallography is the gold standard. Use SHELXL for structure refinement, as it handles small-molecule crystallography robustly, even with counterions like hemioxalate . For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams, ensuring accurate representation of bond lengths and angles .
Q. What safety protocols are critical when handling this compound?
Refer to safety data sheets (SDS) for hazard identification. Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation (H315, H319, H335 hazards). Store in a cool, dry environment away from oxidizers .
Advanced Research Questions
Q. How can structural analysis resolve contradictions between purity claims and analytical data?
Discrepancies may arise from counterion interactions or impurities. Combine HPLC (≥98% purity check) with high-resolution mass spectrometry (HRMS) to verify molecular integrity. For crystallographic anomalies (e.g., disordered oxalate ions), use SHELXD for phase refinement and validate with Hirshfeld surface analysis .
Q. What strategies optimize fluorescence properties in quinoline-based derivatives like this compound?
Modify the quinoline moiety at the 8-position to enhance π-conjugation. For example, introduce electron-donating groups (e.g., -NH₂) and use time-resolved fluorescence spectroscopy (TRFS) to measure quantum yields. Compare with 8-amidoquinoline derivatives, which show tunable emission via substituent effects .
Q. How does the hemioxalate counterion influence solubility and stability in biological assays?
Hemioxalate salts improve aqueous solubility compared to free bases, critical for in vitro studies. Conduct pH-dependent solubility tests (e.g., shake-flask method) in buffers (pH 1–10). Monitor stability via accelerated degradation studies (40°C/75% RH) with LC-MS tracking .
Q. What catalytic systems enhance selectivity in N-methylation reactions for similar amines?
Beyond CuH catalysis, explore Pd/C with formic acid as a hydrogen donor in transfer hydrogenation. Optimize solvent polarity (e.g., DMF vs. THF) to control reaction kinetics. For enantioselective methylation, chiral ligands like BINAP can be tested .
Q. How do researchers address discrepancies in NMR data caused by dynamic processes?
Variable-temperature NMR (VT-NMR) can resolve signal splitting from conformational flexibility. For example, -CH₂- groups near the quinoline ring may exhibit restricted rotation; analyze at 298–343 K to observe coalescence .
Methodological Notes
- Crystallographic Refinement : Always cross-validate SHELXL-refined structures with PLATON for missed symmetry or twinning .
- Synthetic Scalability : For gram-scale synthesis, prioritize flow chemistry setups to maintain reaction control and reproducibility .
- Counterion Effects : Compare hemioxalate with other salts (e.g., hydrochloride) using DSC/TGA to assess thermal stability differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
